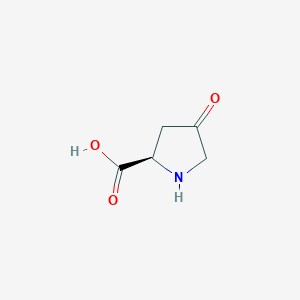

(R)-4-Oxopyrrolidine-2-carboxylic acid

Description

Significance of Pyrrolidine (B122466) Carboxylic Acid Scaffolds in Chemical Research

The pyrrolidine ring is a foundational five-membered nitrogen-containing heterocycle that is a core structure in a vast number of biologically active molecules, including natural alkaloids and pharmaceuticals. wikipedia.org Its significance in chemical research, particularly in medicinal chemistry, stems from several key structural attributes. The non-planar, saturated nature of the pyrrolidine scaffold provides three-dimensional diversity, which is highly advantageous for designing molecules that can fit into the complex topological spaces of biological targets like enzyme active sites. researchgate.net

Pyrrolidine derivatives are considered indispensable building blocks in modern drug discovery. researchgate.net The incorporation of this scaffold can favorably influence a drug's pharmacokinetic properties, such as metabolic stability and bioavailability. researchgate.net Furthermore, the stereochemistry of substituted pyrrolidines is a critical determinant of their biological activity, allowing for the precise spatial orientation of functional groups. researchgate.net The amino acids proline and hydroxyproline, which are structural derivatives of pyrrolidine, exemplify the importance of this scaffold in nature. wikipedia.org The presence of a carboxylic acid moiety adds another layer of significance, as this functional group is a key feature in the pharmacophore of hundreds of approved drugs. researchgate.net

Overview of the (R)-4-Oxopyrrolidine-2-carboxylic acid Research Landscape

The research landscape for this compound is primarily centered on its utility as a specialized chemical tool and a synthetic intermediate. While not as broadly studied for direct biological activity as some other pyrrolidine derivatives, its unique structure as an unnatural amino acid has been exploited in sophisticated biochemical research.

A notable application is its use as a site-specific infrared (IR) probe to investigate the local environment and dynamics of proline residues in peptides and proteins. nih.govnih.gov Proline plays a unique structural role in proteins, but it lacks a suitable vibrational mode for IR spectroscopy. nih.govacs.org Researchers have demonstrated that the ketone's carbon-oxygen double bond (C=O) stretching vibration in the 4-oxoproline ring is highly sensitive to its local electrostatic environment. nih.govnih.gov This property allows it to serve as a probe to monitor processes such as the cis-trans isomerization of the peptide bond preceding a proline residue, a slow conformational change that can be a rate-limiting step in protein folding. nih.govnih.gov This innovative use of this compound provides a powerful method for gaining high-resolution structural and dynamic information that is otherwise difficult to obtain. nih.gov

Beyond its use as a spectroscopic probe, the compound serves as a valuable chiral precursor for the synthesis of more complex molecules, including functionalized prolines that are intermediates for natural product synthesis. researchgate.net The defined stereochemistry and the presence of multiple functional groups (a secondary amine, a ketone, and a carboxylic acid) make it a versatile starting material for constructing diverse chemical entities. researchgate.netgoogle.com

Historical Context of Pyrrolidinone Chemistry and its Evolution

The chemistry of this compound is rooted in the broader field of pyrrolidinone chemistry. A pyrrolidinone is a five-membered lactam (a cyclic amide). The simplest member of this class is 2-pyrrolidone, also known as butyrolactam. researchgate.netchemicalbook.com Historically, nitrogen-containing heterocyclic compounds have been a major focus of chemical investigation due to their widespread presence in natural products, such as alkaloids, and their diverse pharmacological effects. researchgate.net

The initial synthesis and study of simple pyrrolidinones laid the groundwork for future developments. Industrial-scale production methods were established, such as the reaction of γ-butyrolactone with ammonia, which made 2-pyrrolidone and its derivatives readily available. chemicalbook.com This accessibility spurred its use in various applications; for instance, 2-pyrrolidone itself is used in inkjet cartridges, and its derivative N-methylpyrrolidone became a common industrial solvent. chemicalbook.com

The evolution of pyrrolidinone chemistry saw a significant shift toward pharmaceutical applications. The pyrrolidinone ring was identified as a "privileged scaffold" in medicinal chemistry, capable of serving as the foundation for drugs across different therapeutic areas. A prominent early example is the development of the racetam family of drugs, such as Piracetam, which are based on the 2-pyrrolidone structure. wikipedia.org

In recent decades, research has focused on creating increasingly complex and functionally diverse pyrrolidinone derivatives. Synthetic chemists have developed numerous methods to prepare substituted pyrrolidinones with precise control over stereochemistry. nih.govrsc.org This has led to the synthesis of novel compounds with potent and specific biological activities, including anticancer and antimicrobial agents, demonstrating the enduring importance and continuous evolution of this area of chemistry. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-oxo-L-proline |

| Proline |

| Hydroxyproline |

| Pyrrolidinone |

| 2-pyrrolidone |

| Butyrolactam |

| γ-butyrolactone |

| N-methylpyrrolidone |

Structure

3D Structure

Properties

Molecular Formula |

C5H7NO3 |

|---|---|

Molecular Weight |

129.11 g/mol |

IUPAC Name |

(2R)-4-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h4,6H,1-2H2,(H,8,9)/t4-/m1/s1 |

InChI Key |

HFXAFXVXPMUQCQ-SCSAIBSYSA-N |

Isomeric SMILES |

C1[C@@H](NCC1=O)C(=O)O |

Canonical SMILES |

C1C(NCC1=O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for R 4 Oxopyrrolidine 2 Carboxylic Acid and Its Analogues

Classical Synthetic Approaches to the 4-Oxopyrrolidine-2-carboxylic Acid Core

Classical methods for synthesizing the 4-oxopyrrolidine-2-carboxylic acid framework often rely on well-established reactions to form the heterocyclic ring and introduce the required functional groups. These strategies typically focus on constructing the racemic or diastereomeric core structure, which may then be resolved to obtain the desired enantiomer.

Oxidation-Based Strategies for Pyrrolidinone Ring Formation

A common and direct strategy to introduce the ketone functionality at the C-4 position involves the oxidation of a corresponding 4-hydroxyproline (B1632879) derivative. Readily available from the chiral pool, 4-hydroxyproline provides a convenient starting point where the stereochemistry at C-2 is already established. The secondary alcohol at C-4 can be oxidized using a variety of reagents.

Mild oxidizing agents are generally preferred to avoid over-oxidation or side reactions. Reagents such as Dess-Martin periodinane (DMP) in a non-polar solvent like dichloromethane (B109758) are effective for this transformation. acs.org Similarly, Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine) or related activated DMSO methods are also employed. For larger-scale syntheses, less toxic and more cost-effective methods like oxidation with hypochlorite (B82951) in the presence of a catalytic amount of a stable radical such as TEMPO can be utilized.

For instance, an N-protected (2S,4R)-4-hydroxypyrrolidine-2-carboxylate can be converted to the corresponding (S)-N-protected-4-oxopyrrolidine-2-carboxylate. The choice of the N-protecting group (e.g., Boc, Cbz) is crucial to ensure solubility and stability during the reaction and to allow for selective deprotection in subsequent synthetic steps.

Table 1: Selected Oxidation Methods for 4-Hydroxypyrrolidine Derivatives

| Starting Material | Oxidizing Agent | Solvent | Product | Ref. |

| Benzyl (B1604629) (3R,4R)-3-(benzyloxy)-4-hydroxypyrrolidine-1-carboxylate | Dess–Martin periodinane | Dichloromethane | Benzyl (R)-3-(Benzyloxy)-4-oxopyrrolidine-1-carboxylate | acs.org |

| (S)-Prolinol | Dess–Martin periodinane | Dichloromethane | (S)-Pyrrolidine-2-carbaldehyde | nih.gov |

Intramolecular Cyclization Reactions in Pyrrolidine (B122466) Synthesis

Intramolecular cyclization is a fundamental strategy for the formation of the pyrrolidine ring. These reactions involve a linear precursor containing nucleophilic and electrophilic centers positioned to favor a 5-exo-trig or 5-exo-tet cyclization pathway.

One classical approach is the Dieckmann condensation of a diester, where a base promotes the intramolecular cyclization of a γ-amino diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a 4-pyrrolidinone. Another common method involves the nucleophilic attack of an amine onto a suitable electrophile, such as an α,β-unsaturated ester (via aza-Michael addition) or an alkyl halide. mdpi.com

For example, γ-imino esters can undergo diastereoselective cyclization when treated with reagents like titanium tetrachloride (TiCl₄) and triethylamine (B128534) (Et₃N) to yield cis-2,3-disubstituted pyrrolidines. wikipedia.org The reaction proceeds through a chelated six-membered transition state, which controls the stereochemical outcome. wikipedia.org While this specific example yields a 3-carboxy derivative, the underlying principle of Lewis acid-mediated cyclization of a linear amino-ester precursor is broadly applicable to the synthesis of the pyrrolidine core.

Approaches from Precursor Amino Acids and Derivatives

Amino acids from the chiral pool are among the most common and efficient starting materials for synthesizing chiral pyrrolidine derivatives, as they provide a pre-existing stereocenter. For (R)-4-Oxopyrrolidine-2-carboxylic acid, logical precursors include D-glutamic acid or trans-4-hydroxy-D-proline.

Starting from D-glutamic acid, the synthesis involves an initial cyclization to form (R)-5-oxopyrrolidine-2-carboxylic acid (also known as D-pyroglutamic acid), a reaction that can occur simply by heating. medchemexpress.comshokubai.org This 5-oxo isomer can then be chemically modified through ring-opening and re-cyclization strategies or other functional group interconversions to yield the 4-oxo target, although this is a multi-step process.

A more direct route utilizes trans-4-hydroxy-D-proline. As the stereochemistry at the C-2 position is already correct, the synthesis is simplified to the protection of the amine and carboxylic acid functionalities, followed by the oxidation of the C-4 hydroxyl group as described in section 2.1.1. This approach is often favored due to its efficiency and high stereochemical fidelity. nih.gov

Modern Enantioselective Synthesis of this compound

Modern synthetic methods aim to construct the chiral centers of the molecule with high enantioselectivity, often in a single key step, thus avoiding the need for chiral resolution. These approaches typically employ either chiral auxiliaries to direct the stereochemistry of a reaction or chiral catalysts to create a stereoselective environment.

Chiral Auxiliary Methodologies

The chiral auxiliary approach involves temporarily attaching a chiral molecule to a prochiral substrate. wikipedia.org This auxiliary then directs a subsequent bond-forming reaction to occur diastereoselectively. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

Commonly used auxiliaries include Evans oxazolidinones and pseudoephedrine amides. wikipedia.orgacs.org In a typical sequence for a pyrrolidine synthesis, a prochiral amine or carboxylic acid derivative could be attached to the auxiliary. A key alkylation or cyclization step would then proceed with high diastereoselectivity due to the steric influence of the auxiliary.

For instance, the asymmetric alkylation of a glycine (B1666218) enolate equivalent attached to a chiral auxiliary is a powerful method for producing non-proteinogenic amino acids. A related strategy could involve the cyclization of a linear substrate where the stereochemistry of the newly formed C-2 center is controlled by the auxiliary. Another powerful example is the use of (R)-phenylglycinol as a chiral auxiliary, which can be used to direct the diastereoselective additions of Grignard reagents to form stereopure substituted pyrrolidines. acs.org

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Key Feature | Ref. |

| Evans Oxazolidinones | Aldol (B89426), Alkylation, Diels-Alder | Forms a chiral imide; steric hindrance directs substitution. | wikipedia.org |

| Pseudoephedrine | Alkylation | Forms a chiral amide; enolate alkylation is highly diastereoselective. | wikipedia.orgacs.org |

| tert-Butylsulfinamide | Pyrrolidine Synthesis | Used in oxetane (B1205548) desymmetrization to create chiral pyrrolidines. | nih.gov |

| (R)-Phenylglycinol | Pyrrolidine Synthesis | Directs diastereoselective addition of Grignard reagents to imines. | acs.org |

Asymmetric Catalysis in the Construction of Pyrrolidine Systems

Asymmetric catalysis is a highly efficient method for generating enantiomerically enriched products, as a small amount of a chiral catalyst can produce a large quantity of the desired molecule. Both metal-based and organocatalytic systems have been developed for the synthesis of chiral pyrrolidines.

Organocatalysis: Chiral amines, particularly those derived from proline itself, are effective catalysts for various transformations, including Michael additions and [3+2] cycloadditions, which can be used to construct the pyrrolidine ring. For instance, the reaction of an enal with an azomethine ylide, catalyzed by a chiral secondary amine, can produce highly functionalized and stereochemically complex pyrrolidines. researchgate.net Chiral Brønsted acids, such as chiral phosphoric acids, have also emerged as powerful catalysts for asymmetric reactions, including the desymmetrization of oxetanes to form chiral pyrrolidines. nih.govfrontiersin.org

Transition-Metal Catalysis: Chiral complexes of metals like rhodium, palladium, iridium, and copper are widely used in asymmetric synthesis. For pyrrolidine synthesis, these catalysts can be employed in reactions such as asymmetric hydrogenation of pyrroles, intramolecular C-H amination, or catalytic [3+2] cycloadditions. For example, a chiral phosphoric acid catalyst can be used in conjunction with a metal catalyst to achieve high enantioselectivity in the synthesis of pyrrolidines. nih.gov

Table 3: Asymmetric Catalysis Strategies for Pyrrolidine Synthesis

| Catalyst Type | Reaction | Substrates | Key Outcome | Ref. |

| Chiral Phosphoric Acid | Oxetane Desymmetrization | Oxetanes, Amines | Enantioselective formation of pyrrolidines. | nih.gov |

| Cinchona Alkaloid-derived Amine | [4+2] Cycloaddition | Allene ketones, Dioxopyrrolidines | Enantioselective synthesis of fused pyrrolin-2-ones. | nih.gov |

| Proline Derivatives | Aldol and Michael Reactions | Aldehydes, Ketones, Nitroalkenes | Asymmetric construction of precursors for cyclization. | mdpi.com |

| Chiral Phase-Transfer Catalyst | Cation-Directed Cyclization | Aminopyridine-derived imines | Enantioselective synthesis of azaindolines (fused pyrrolidines). | nih.gov |

Synthesis of Protected Forms and Key Intermediates

The synthesis of this compound and its analogues often necessitates the use of protecting groups to prevent unwanted side reactions at the pyrrolidine nitrogen and the carboxylic acid moiety. The strategic application of these protecting groups is crucial for the successful construction and subsequent functionalization of the target molecule.

N-Protection Strategies for the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic site that can interfere with various synthetic transformations. Therefore, its protection is a common and critical step. The choice of the protecting group is dictated by its stability under the planned reaction conditions and the ease of its subsequent removal. Commonly employed N-protecting groups for pyrrolidine derivatives include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc).

The tert-butoxycarbonyl (Boc) group is widely used due to its stability to a broad range of reagents and its facile removal under acidic conditions. The introduction of the Boc group can be achieved by reacting the pyrrolidine derivative with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

The benzyloxycarbonyl (Cbz) group is another prevalent protecting group, notable for its stability under both acidic and basic conditions. It is typically introduced using benzyl chloroformate (Cbz-Cl) and a base. A key advantage of the Cbz group is its removal by catalytic hydrogenation, a mild method that is orthogonal to many other protecting groups.

The fluorenylmethyloxycarbonyl (Fmoc) group is particularly valuable in solid-phase peptide synthesis due to its base-lability, allowing for selective deprotection without affecting acid-labile groups.

The allyloxycarbonyl (Alloc) group offers another layer of orthogonal protection, as it can be selectively removed by palladium-catalyzed reactions, leaving acid- and base-labile protecting groups intact.

| Protecting Group | Reagent | Typical Conditions |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NEt₃, NaOH), Solvent (e.g., CH₂Cl₂, H₂O) |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, NEt₃), Solvent (e.g., Dioxane, H₂O) |

| Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Na₂CO₃), Solvent (e.g., Dioxane, H₂O) |

| Alloc | Allyl chloroformate | Base (e.g., NaHCO₃), Solvent (e.g., CH₂Cl₂, H₂O) |

Esterification Methods for Carboxylic Acid Moieties

Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols. synarchive.comwikipedia.orgchemistry-online.comorganic-chemistry.orgnih.gov This reaction is particularly useful for sterically hindered substrates and is compatible with a wide range of functional groups. It typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). synarchive.comwikipedia.orgchemistry-online.comorganic-chemistry.orgnih.gov

Mitsunobu esterification provides another mild route to esters with the key feature of inverting the stereochemistry of the alcohol, although this is not relevant when esterifying a carboxylic acid. organic-chemistry.orgresearchgate.netmdpi.comnih.gov The reaction is carried out using a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgresearchgate.netmdpi.comnih.gov

| Esterification Method | Reagents | Typical Conditions |

| Steglich Esterification | Alcohol, DCC or DIC, DMAP (catalytic) | Anhydrous, aprotic solvent (e.g., CH₂Cl₂), Room temperature |

| Mitsunobu Reaction | Alcohol, PPh₃, DEAD or DIAD | Anhydrous, aprotic solvent (e.g., THF, CH₂Cl₂), 0 °C to Room temperature |

Chemoenzymatic and Biocatalytic Synthesis of Pyrrolidinone Derivatives

Chemoenzymatic and biocatalytic approaches offer powerful and environmentally benign alternatives to traditional chemical synthesis for the preparation of enantiomerically pure pyrrolidinone derivatives. These methods leverage the high selectivity and specificity of enzymes to catalyze key transformations, often under mild reaction conditions.

Enzymatic Transformations in Lactam Chemistry

Enzymes, particularly hydrolases such as lipases and proteases, have been extensively explored for their utility in lactam chemistry. A significant application is the kinetic resolution of racemic lactams, where one enantiomer is selectively hydrolyzed or acylated, allowing for the separation of the two enantiomers.

Lipases , such as Candida antarctica lipase (B570770) B (CALB), are widely used for the kinetic resolution of racemic pyrrolidinones through enantioselective acylation or hydrolysis. For instance, in a racemic mixture of a pyrrolidinone, a lipase can selectively acylate one enantiomer, leaving the other unreacted and allowing for their separation.

Penicillin acylases (PGA) are another class of enzymes that have shown utility in the synthesis of β-lactam antibiotics and can be applied to the kinetic resolution of other lactams. nih.govresearchgate.netnih.gov These enzymes can catalyze the hydrolysis of the amide bond in one enantiomer of a racemic lactam with high selectivity. nih.govresearchgate.netnih.gov

Hydantoinases are enzymes involved in the metabolism of hydantoins and can be employed in the synthesis of chiral amino acids. nih.govnih.govmdpi.comresearchgate.net The "hydantoinase process" involves the stereoselective hydrolysis of a racemic hydantoin (B18101) to an N-carbamoyl amino acid, which can then be converted to the desired amino acid. nih.govnih.govmdpi.comresearchgate.net This methodology can be adapted for the synthesis of chiral pyrrolidinone carboxylic acids.

Enzymatic desymmetrization is a powerful strategy for the synthesis of chiral compounds from prochiral starting materials. nih.govnih.govrsc.org For example, an enzyme can selectively modify one of two identical functional groups in a prochiral pyrrolidine derivative, thereby creating a chiral center with high enantiomeric excess. nih.govnih.govrsc.org

| Enzyme Class | Transformation | Substrate Example | Product |

| Lipase | Kinetic Resolution (Acylation) | Racemic 3-hydroxy-pyrrolidin-2-one | (R)-3-acetoxy-pyrrolidin-2-one and (S)-3-hydroxy-pyrrolidin-2-one |

| Penicillin Acylase | Kinetic Resolution (Hydrolysis) | Racemic N-acyl-pyrrolidinone | (R)-Pyrrolidinone and (S)-N-acyl-amino acid |

| Hydantoinase | Hydrolysis | Racemic 5-substituted hydantoin | (R)-N-carbamoyl-α-amino acid |

| Oxygenase | Desymmetrization | N,N-dialkyl-piperidine-4-carboxylic acid | Hydroxylated chiral piperidine-4-carboxylic acid |

Synthesis of Pyrrolidinone Derivatives from Itaconic Acid

Itaconic acid, a bio-based dicarboxylic acid, serves as a versatile starting material for the synthesis of various heterocyclic compounds, including pyrrolidinone derivatives. Its structure, featuring a conjugated double bond, makes it susceptible to nucleophilic addition reactions.

Condensation Reactions with Primary Amines and Anhydrides

The reaction of itaconic acid or its anhydride (B1165640) with primary amines is a well-established method for the synthesis of N-substituted pyrrolidinone-4-carboxylic acids. This transformation typically proceeds through a tandem aza-Michael addition followed by an intramolecular amidation/cyclization.

The initial step involves the conjugate addition of the primary amine to the α,β-unsaturated system of itaconic acid. This is followed by the cyclization of the resulting intermediate, where the newly introduced amino group attacks one of the carboxylic acid moieties to form the five-membered lactam ring. When itaconic anhydride is used, the reaction with a primary amine first leads to the formation of an amic acid, which then undergoes thermal cyclization to yield the corresponding itaconimide.

This methodology allows for the introduction of a wide variety of substituents on the pyrrolidine nitrogen by simply varying the primary amine used in the reaction.

| Primary Amine | Itaconic Acid Derivative | Reaction Conditions | Product |

| Benzylamine | Itaconic Acid | Reflux in water | 1-benzyl-5-oxopyrrolidine-3-carboxylic acid |

| Aniline | Itaconic Acid | Reflux in water | 1-phenyl-5-oxopyrrolidine-3-carboxylic acid |

| p-Toluidine | Itaconic Anhydride | 1. Toluene, rt; 2. Acetic anhydride, NaOAc, 100°C | N-(p-tolyl)itaconimide |

| Ethanolamine | Itaconic Acid | Reflux in water | 1-(2-hydroxyethyl)-5-oxopyrrolidine-3-carboxylic acid |

Multi-Component Reactions for Diverse Pyrrolidinone Scaffolds

Multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecular architectures from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of atom economy, step economy, and the ability to rapidly generate libraries of structurally diverse compounds. In the context of synthesizing this compound and its analogues, MCRs provide a versatile platform for introducing a wide range of substituents onto the pyrrolidinone core.

Among the various MCRs, the Ugi and Passerini reactions are particularly prominent for the synthesis of heterocyclic structures, including pyrrolidinones. These reactions leverage the unique reactivity of isocyanides to assemble multiple components in a convergent manner.

The Ugi four-component reaction (U-4CR) typically involves the condensation of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.gov A key strategy for the synthesis of pyroglutamic acid derivatives, which are structurally related to 4-oxopyrrolidine-2-carboxylic acid, involves the use of γ-keto acids as the carboxylic acid component. nih.govwhiterose.ac.uk In this variation, the initial Ugi adduct undergoes a subsequent intramolecular cyclization to form the desired five-membered lactam ring. The versatility of the Ugi reaction allows for the incorporation of diverse substituents at multiple positions of the resulting pyrrolidinone scaffold by simply varying the starting components. For instance, the choice of the amine and isocyanide components directly influences the nature of the substituents at the N1 and C5 positions of the pyroglutamic acid derivative, respectively.

The Passerini three-component reaction , on the other hand, involves the reaction of an aldehyde or ketone, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. nih.gov While not directly forming a pyrrolidinone ring in its classical form, the functional groups introduced by the Passerini reaction can serve as handles for subsequent cyclization reactions to afford the desired lactam structure.

The diastereoselectivity of these reactions, particularly when employing chiral starting materials, is a critical aspect for the synthesis of enantiomerically pure compounds like this compound. Research has shown that the use of chiral amines or chiral γ-keto acids in the Ugi reaction can induce diastereoselectivity in the formation of the pyrrolidinone ring, although the degree of selectivity can be highly dependent on the specific substrates and reaction conditions. acs.orgnih.gov

The following table summarizes selected examples of multi-component reactions used to generate diverse pyrrolidinone scaffolds, highlighting the versatility of these methods.

| Entry | MCR Type | Key Reactants | Catalyst/Solvent | Product Scaffold | Yield (%) | Diastereomeric Ratio |

| 1 | Ugi 4C-3CR | γ-keto acid, p-methoxybenzylamine, convertible isocyanide | Trifluoroethanol | Functionalized pyroglutamic acid anilide | 65 | 1.1:1 |

| 2 | Ugi 4C-3CR | γ-keto acid, 2-phenylethanamine, convertible isocyanide | Trifluoroethanol | N-acylindole precursor to pyroglutamic acid | Not reported | Not reported |

| 3 | Ugi 5C-4CR | Glycine methyl ester, 3-bromopropionic acid, phenylglyoxal, cyclohexyl isocyanide | Methanol (B129727) | Pyrrolidin-2-one derivative | Not specified | Poor |

| 4 | Diastereoselective Ugi | DMAP-based aldehyde, L-valine, tert-butyl isocyanide | Methanol | 2-substituted DMAP derivative | Not specified | Low |

| 5 | Diastereoselective Ugi | DMAP-based aldehyde, L-phenylalanine, tert-butyl isocyanide | Methanol | 3-substituted DMAP derivative | Not specified | 83:17 |

Stereochemical Aspects in the Chemistry of 4 Oxopyrrolidine 2 Carboxylic Acid

Control and Assessment of Enantiomeric Purity in (R)-4-Oxopyrrolidine-2-carboxylic acid Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry. For this compound, several strategies are employed to ensure a high degree of enantiomeric purity.

One common approach involves the use of chiral starting materials. For instance, the synthesis can commence from naturally occurring amino acids, such as L-glutamic acid, which possesses a defined stereocenter. Through a series of chemical transformations, the stereochemistry of the starting material is transferred to the final product.

Another powerful technique is asymmetric synthesis, where a prochiral substrate is converted into a chiral product with a preference for one enantiomer. This often involves the use of chiral catalysts or auxiliaries that create a chiral environment during the reaction, directing the formation of the desired (R)-enantiomer.

Once synthesized, the assessment of enantiomeric purity is crucial. Several analytical techniques are available for this purpose, with chiral High-Performance Liquid Chromatography (HPLC) being one of the most widely used methods. In this technique, the enantiomers are separated on a chiral stationary phase, allowing for their quantification and the determination of the enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is another valuable tool. CDAs react with the enantiomers to form diastereomers, which exhibit distinct NMR signals. nih.gov Similarly, CSAs form transient diastereomeric complexes with the enantiomers, leading to differentiation in their NMR spectra. researchgate.net

Table 1: Methods for Assessing Enantiomeric Purity of this compound

| Method | Principle | Advantages | Disadvantages |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High accuracy and precision, widely applicable. | Requires specialized columns, can be time-consuming. |

| NMR with Chiral Derivatizing Agents (CDAs) | Conversion of enantiomers into diastereomers with distinct NMR spectra. nih.gov | Provides structural information, can determine absolute configuration. | Requires derivatization, potential for kinetic resolution. |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes leading to separate NMR signals. researchgate.net | Non-destructive, simple sample preparation. | Smaller signal separation, may require higher concentrations. |

| Enzymatic Assays | Stereospecificity of enzymes that react with only one enantiomer. | High selectivity, can be used for kinetic resolution. | Enzyme availability and stability can be limiting factors. |

Stereoisomer-Specific Reactivity and Transformations of Pyrrolidinone Systems

The stereochemistry at the C2 position of the pyrrolidinone ring in this compound significantly influences its reactivity and the stereochemical outcome of its transformations. The spatial orientation of the carboxylic acid group and the lone pair of the nitrogen atom dictates the approach of reagents and the stability of transition states.

For instance, in reactions involving the carbonyl group at the C4 position, the stereocenter at C2 can direct the stereoselective addition of nucleophiles. This is due to steric hindrance and electronic effects exerted by the substituents at the chiral center, leading to the preferential formation of one diastereomer over the other.

Similarly, transformations involving the carboxylic acid group, such as esterification or amidation, can be influenced by the stereochemistry of the molecule. The rate and efficiency of these reactions can differ between the (R)- and (S)-enantiomers, a phenomenon that is exploited in kinetic resolution processes. nii.ac.jp

Furthermore, the pyrrolidinone ring itself can undergo various transformations, such as reduction of the lactam carbonyl or alkylation at the nitrogen atom. The stereochemistry at C2 can play a crucial role in the diastereoselectivity of these reactions, guiding the introduction of new stereocenters with a high degree of control.

Table 2: Examples of Stereoisomer-Specific Transformations

| Transformation | Reagent/Condition | Stereochemical Outcome |

| Reduction of C4-carbonyl | Sodium borohydride | Diastereoselective formation of the corresponding alcohol. |

| Alkylation of N-H | Alkyl halide, base | Potential for diastereoselective alkylation in N-protected derivatives. |

| Esterification of COOH | Alcohol, acid catalyst | Rate may differ between enantiomers, enabling kinetic resolution. |

Impact of Stereochemistry on Molecular Recognition and Interactions

Molecular recognition, the specific interaction between two or more molecules, is highly dependent on the three-dimensional structure of the interacting partners. The defined stereochemistry of this compound makes it a valuable tool for studying and exploiting stereospecific molecular interactions.

In biological systems, the chirality of a molecule is often critical for its interaction with enzymes and receptors, which are themselves chiral. The (R)-enantiomer of 4-Oxopyrrolidine-2-carboxylic acid may exhibit significantly different biological activity compared to its (S)-counterpart due to differential binding affinities with its biological target.

Beyond biological systems, the principles of molecular recognition are also applied in areas such as chiral separation and asymmetric catalysis. For example, this compound can be used as a chiral building block in the synthesis of chiral ligands for asymmetric metal catalysis. The stereochemistry of the ligand is crucial for inducing enantioselectivity in the catalyzed reaction.

Furthermore, the ability of this compound to form non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, is influenced by its stereochemistry. These interactions are fundamental to the formation of host-guest complexes. For instance, cyclodextrins, which are chiral macrocycles, can form inclusion complexes with enantiomers of chiral molecules, and the stability of these complexes can differ between the (R)- and (S)-enantiomers, providing a basis for their separation and analysis. nih.gov

Table 3: Examples of Stereochemistry-Dependent Molecular Interactions

| Interacting Molecule | Type of Interaction | Application/Significance |

| Enzyme Active Site | Hydrogen bonding, hydrophobic interactions | Differential biological activity between enantiomers. |

| Chiral Stationary Phase | Diastereomeric interactions | Enantioselective separation in chromatography. |

| Cyclodextrins | Host-guest inclusion complexation | Chiral recognition and separation. nih.gov |

| Metal Ions | Coordination to form chiral catalysts | Asymmetric synthesis. |

Derivatization Strategies and Structure Activity Relationship Studies

Functionalization of the Carboxylic Acid Moiety of (R)-4-Oxopyrrolidine-2-carboxylic acid

The carboxylic acid at the C2 position is a primary site for modification, enabling the creation of diverse derivatives such as amides, esters, and hydrazides. These modifications can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties by altering its polarity, hydrogen bonding capacity, and interaction with biological targets.

Amide and Ester Derivatives

The conversion of the carboxylic acid to amide or ester functionalities is a fundamental strategy in medicinal chemistry. Amide derivatives, in particular, are prevalent in drug molecules due to their metabolic stability and ability to participate in hydrogen bonding.

Synthesis: The synthesis of amide derivatives from this compound typically involves standard peptide coupling protocols. The carboxylic acid is activated in situ using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The activated acid is then reacted with a primary or secondary amine to yield the corresponding amide. Esterification can be achieved through methods like the Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis. To prevent unwanted side reactions at the pyrrolidine (B122466) nitrogen, it is often protected with a suitable group like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) prior to derivatization.

Structure-Activity Relationship: The nature of the substituent introduced via the amide or ester linkage plays a crucial role in determining biological activity. For instance, in the development of inhibitors for various enzymes, the R-group of the amide (R-NH-C=O) can be tailored to fit into specific hydrophobic or hydrophilic pockets of the target protein. Research on related 5-oxopyrrolidine carboxamides has shown that the introduction of different aryl and alkyl groups can modulate anticancer and antimicrobial activities. nih.gov For example, SAR studies on 1H-pyrrolo[2,3-b]pyridine-2-carboxamides revealed that modifying the amide group significantly impacts inhibitory potency against phosphodiesterase 4B (PDE4B). rsc.org While direct SAR studies on (R)-4-oxoproline amides are less common in the reviewed literature, it is a well-established principle that systematic variation of the amide substituent is a key step in lead optimization.

Table 1: Examples of Amide and Ester Derivatives and Their Potential Impact on Activity

| Derivative Type | R Group | Synthetic Method | Potential SAR Implication |

|---|---|---|---|

| Primary Amide | -NH₂ | EDC/NH₄Cl | Increases hydrogen bond donor capacity. |

| Cyclohexyl Amide | -NH-C₆H₁₁ | HATU/Cyclohexylamine | Introduces lipophilic bulk, potentially targeting hydrophobic pockets. nih.gov |

| Benzyl (B1604629) Amide | -NH-CH₂Ph | DCC/Benzylamine | Adds aromatic group for potential π-stacking interactions. |

| Methyl Ester | -OCH₃ | H₂SO₄/Methanol (B129727) | Masks polar carboxylic acid, increasing cell permeability. |

| tert-Butyl Ester | -OC(CH₃)₃ | Boc-Anhydride | Provides a bulky, lipophilic group that can also serve as a protecting group. |

Synthesis of Hydrazide Analogues

Hydrazides are versatile intermediates that can be further modified to create a wide range of heterocyclic compounds, such as hydrazones, oxadiazoles, and pyrazoles. nih.govmdpi.com This strategy significantly expands the chemical diversity accessible from the parent carboxylic acid.

Synthesis: The most common route to a hydrazide is a two-step process. First, the this compound is converted to its corresponding methyl or ethyl ester. The purified ester is then refluxed with hydrazine (B178648) monohydrate (N₂H₄·H₂O) in a solvent like methanol or ethanol. nih.gov This nucleophilic acyl substitution reaction typically proceeds in high yield to form the desired acid hydrazide.

Structure-Activity Relationship: The hydrazide itself can be a bioactive functional group, but it is more often used as a handle for further derivatization. For example, condensation of the hydrazide with various aldehydes or ketones yields hydrazone derivatives. Studies on 5-oxopyrrolidine derivatives have demonstrated that the conversion of a weakly active acid hydrazide into a series of hydrazones can dramatically improve anticancer activity in a structure-dependent manner. nih.gov The nature of the aromatic aldehyde used for condensation directly influences the biological effect, with substituents like nitro or halogen groups often enhancing potency. nih.gov

Modification at the Pyrrolidine Nitrogen (N-Substitution)

The secondary amine of the pyrrolidine ring is another key site for derivatization. N-substitution can influence the molecule's conformation, polarity, and ability to act as a hydrogen bond donor. Often, this position is functionalized to introduce groups that can interact with specific regions of a biological target or to serve as a protecting group during synthesis.

Synthesis: N-substitution can be achieved through various methods, including N-acylation and N-alkylation. N-acylation is readily performed by reacting the pyrrolidine with an acyl chloride or acid anhydride (B1165640). A common application of this is the introduction of protecting groups like Cbz (from benzyl chloroformate) or Boc (from di-tert-butyl dicarbonate). N-alkylation can be accomplished via reductive amination or by reaction with alkyl halides, although care must be taken to avoid over-alkylation.

Structure-Activity Relationship: Modification at the pyrrolidine nitrogen can have profound effects on biological activity. In some contexts, a free N-H group is essential for activity, acting as a critical hydrogen bond donor. In other cases, substitution with specific groups can enhance potency or selectivity. For example, in a series of 4-aminopyrrolidine-2,4-dicarboxylic acid analogues, N-substitution was shown to modulate activity at metabotropic glutamate (B1630785) receptors, producing agonists, partial agonists, or antagonists depending on the substituent. nih.gov For 4-oxoproline derivatives, N-substitution with bulky groups may be used to probe steric tolerance in an enzyme's active site or to introduce new interaction points.

Introduction of Substituents at the C4 Position of the Pyrrolidinone Ring

The ketone at the C4 position is a unique feature of the (R)-4-oxoproline scaffold, offering rich opportunities for chemical modification. Its electrophilic nature allows for a variety of reactions to introduce new substituents, which can significantly alter the stereochemistry and biological profile of the resulting molecules.

Reactivity of the Ketone Functionality in Derivatization

The C4-keto group serves as an electrophilic handle for derivatization. It can undergo nucleophilic addition, reduction, and condensation reactions, leading to a diverse array of C4-substituted proline analogs.

Key Reactions:

Reduction: The ketone can be reduced to a secondary alcohol, yielding 4-hydroxyproline (B1632879) derivatives. The choice of reducing agent (e.g., sodium borohydride) can influence the stereochemical outcome of this transformation.

Reductive Amination: Reaction of the ketone with an amine (such as a glycine (B1666218) ester) in the presence of a reducing agent like sodium cyanoborohydride introduces an amino substituent at the C4 position. researchgate.net This creates novel di-amino acid scaffolds.

Condensation: The ketone can undergo condensation reactions, such as the Knoevenagel condensation, with active methylene (B1212753) compounds to form C4-alkylidene derivatives. This has been used to synthesize 4-benzylidene-5-pyrrolidone derivatives with antitumor activity. nih.gov

Fluorination: The ketone can be converted into a gem-difluoro group (-CF₂-) using reagents like diethylaminosulfur trifluoride (DAST). This modification is often used in medicinal chemistry to block metabolic oxidation and modulate electronic properties.

The C4-carbonyl group has also been utilized as a site-specific infrared probe to study peptide conformation and proline isomerization, as its stretching vibration is sensitive to the local electrostatic environment. nih.gov

Stereoselective Introduction of C4 Substituents

Controlling the stereochemistry at the C4 position is critical, as the spatial arrangement of substituents often dictates biological activity.

Stereoselective Synthesis: The stereochemical outcome of reactions at the C4-ketone can be influenced by the existing stereocenter at C2. For instance, the reductive amination of N-acyl 4-oxoproline esters with glycine esters yields a mixture of diastereomers (cis and trans). Research has shown that the ratio of these diastereomers is dependent on the nature of the ester group at the C2 position. The use of a bulky tert-butyl ester, for example, was found to give the highest prevalence of the 4-cis-isomer. researchgate.net

Furthermore, the stereospecific reduction of an N-protected 4-oxoproline can lead to a specific diastereomer of 4-hydroxyproline. This highlights that the ketone is a valuable precursor for accessing other stereochemically defined proline analogs. The synthesis of these C4-substituted derivatives is crucial for exploring SAR, as the orientation of the new functional group relative to the rest of the scaffold can determine whether it engages productively with a biological target. nih.gov

Table 2: Summary of Derivatization Strategies and SAR Implications

| Position | Functional Group | Derivatization Strategy | Resulting Moiety | Key SAR Implication |

|---|---|---|---|---|

| C2 | Carboxylic Acid | Amide Coupling | Amide | Modulates H-bonding and steric interactions. rsc.org |

| C2 | Carboxylic Acid | Esterification / Hydrazinolysis | Hydrazide/Hydrazone | Expands chemical diversity; can dramatically increase potency. nih.gov |

| N1 | Secondary Amine | N-Acylation / N-Alkylation | N-Substituted Pyrrolidine | Alters conformation and H-bonding; can switch from agonist to antagonist. nih.gov |

| C4 | Ketone | Reductive Amination | 4-Amino Substituent | Introduces new basic or H-bonding groups with defined stereochemistry. researchgate.net |

| C4 | Ketone | Knoevenagel Condensation | 4-Alkylidene Substituent | Creates rigid, planar substituents for exploring receptor topography. nih.gov |

Design and Synthesis of Conjugates and Hybrid Molecules Containing the Pyrrolidinone Core

The strategic design of hybrid molecules, which combine two or more pharmacophores through covalent bonds, is a potent methodology in modern drug discovery. This approach aims to create synergistic effects, enhance biological activity, and overcome challenges such as drug resistance. nih.gov The pyrrolidinone core, a key feature of this compound, serves as a valuable building block for the synthesis of such hybrid compounds. Its inherent structural and chemical properties make it an ideal scaffold for modification and conjugation with other biologically active moieties.

The synthesis of these complex molecules often involves multi-step reaction sequences. For instance, the carboxylic acid group and the secondary amine within the pyrrolidinone ring are common handles for derivatization. Amidation or esterification of the carboxylic acid is a frequently employed strategy to link the pyrrolidinone scaffold to other molecules, a technique that has been shown to improve the anti-inflammatory and antiproliferative activity of parent drugs like ibuprofen. nih.gov

Research on related 5-oxopyrrolidine derivatives has demonstrated the feasibility of synthesizing a diverse library of compounds. Starting from 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, researchers have successfully incorporated azole, diazole, and hydrazone moieties. nih.gov These synthetic routes typically involve the initial formation of a hydrazide from the carboxylic acid, which then serves as a versatile intermediate for condensation reactions with various aldehydes and ketones to yield hydrazone-containing hybrids. nih.gov Further modifications, such as converting an acetamide (B32628) group to a free amine, provide additional sites for creating more complex derivatives. nih.gov

The rationale behind creating these hybrids is often to combine the known pharmacological profile of the pyrrolidinone core with that of another agent. For example, linking the pyrrolidinone scaffold to moieties known for anticancer or antimicrobial properties can produce novel compounds with enhanced or dual activity. nih.govnih.gov The selection of linkers is also a critical aspect of the design, as the length and flexibility of the linker can significantly impact the molecule's ability to interact with its biological target. nih.gov

Structure-Activity Relationship (SAR) Exploration for Enhanced Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing crucial insights into how the chemical structure of a compound influences its biological activity. mdpi.com For derivatives of the 4-oxopyrrolidine core, SAR exploration is key to optimizing their therapeutic potential by identifying which structural modifications lead to improved potency and selectivity.

Identification of Key Pharmacophoric Elements within 4-Oxopyrrolidine Derivatives

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The 5-oxopyrrolidine scaffold itself is considered a promising pharmacophore for developing new antimicrobial and anticancer agents. nih.govmdpi.com The key elements within the this compound structure that likely contribute to its pharmacophoric profile include:

The Carboxylic Acid Moiety (C2-position): This group is a key hydrogen bond donor and acceptor and can engage in ionic interactions. Its presence is often critical for optimal potency in various classes of compounds. nih.gov

The Ketone Group (C4-position): The carbonyl oxygen can act as a hydrogen bond acceptor, providing an additional interaction point with a biological target.

The Lactam Ring: This five-membered ring provides a rigid conformational scaffold. The nitrogen atom and the carbonyl group of the lactam are potential sites for hydrogen bonding.

Stereochemistry (R-configuration at C2): The specific stereochemistry is crucial as biological systems are chiral, and enantiomers often exhibit different biological activities and metabolic profiles.

Pharmacophore modeling can be used to generate hypotheses about the spatial arrangement of these essential features. science.gov Such models are then used to screen compound libraries for new molecules that fit the proposed pharmacophore, accelerating the discovery of novel active compounds. researchgate.net

Influence of Substituent Variations on Mechanistic Activity Profiles

The biological activity of pyrrolidinone derivatives can be fine-tuned by introducing various substituents at different positions on the core scaffold. SAR studies on related heterocyclic compounds provide a framework for understanding how these variations can impact efficacy.

The type and position of substituents on an attached aryl ring, for example, can significantly influence antimicrobial activity. mdpi.com In many heterocyclic drug candidates, the para position is often preferred for substitution. mdpi.com The electronic properties of these substituents play a critical role. Studies on fentanyl derivatives have shown that the introduction of polar substituents can create new negative electrostatic potential regions, which may serve as additional interaction sites with a receptor, thereby dramatically increasing analgesic activity. pku.edu.cn Conversely, non-polar substituents in the same position had no contribution to increased activity. pku.edu.cn

In other classes of compounds, such as oxazolone (B7731731) derivatives, a high degree of lipophilicity is associated with potent inhibition of enzymes like acetylcholinesterase, and adding substituents can decrease this activity. mdpi.com SAR analyses of pyridine (B92270) derivatives have revealed that the presence and specific placement of groups like methoxy (B1213986) (-OCH₃) and hydroxyl (-OH) enhance antiproliferative activity, while bulky groups or halogens tend to decrease it. mdpi.com

These principles can be applied to the 4-oxopyrrolidine scaffold. For instance, adding substituents to the nitrogen atom of the lactam ring or at the C3 or C5 positions would be expected to modulate the molecule's polarity, lipophilicity, and steric profile. A systematic exploration, as seen in studies of pyrrolidine pentamines, can reveal which positions are amenable to modification and which are essential for maintaining activity. nih.govmdpi.com For example, altering substituents at one position might be well-tolerated or even beneficial, while modifications at another could lead to a complete loss of inhibitory activity. nih.govmdpi.com

The following table summarizes the general influence of substituent variations on the activity of heterocyclic compounds, which can be extrapolated to the 4-oxopyrrolidinone core.

| Substituent Property | General Influence on Biological Activity | Rationale |

| **Polar Groups (e.g., -OH, -NH₂) ** | Can increase or decrease activity depending on the target. Often enhances water solubility. | Forms additional hydrogen bonds or electrostatic interactions with the target receptor. mdpi.compku.edu.cn |

| Non-Polar/Lipophilic Groups (e.g., alkyl, aryl) | Often increases potency for targets in hydrophobic pockets. Can improve membrane permeability. | Enhances hydrophobic interactions with the binding site. mdpi.com |

| Electron-Donating Groups (e.g., -OCH₃, -CH₃) | Can increase activity by enhancing the electron density of an aromatic system, potentially improving π-π stacking or cation-π interactions. | Modulates the electronic nature of the molecule to favor binding. mdpi.com |

| Electron-Withdrawing Groups (e.g., -NO₂, -Cl) | Effect is highly target-dependent. Can alter the pKa of nearby functional groups. | Changes the electronic profile of the molecule, which can be favorable or unfavorable for binding. mdpi.com |

| Bulky Groups | Often decreases activity due to steric hindrance. | Can prevent the molecule from fitting properly into the binding site of the target. mdpi.com |

By systematically synthesizing and evaluating derivatives with varied substituents, a detailed SAR profile for the this compound scaffold can be established, guiding the future design of more potent and selective therapeutic agents.

Mechanistic Investigations of Biological Activities

Metabolic Roles of (R)-4-Oxopyrrolidine-2-carboxylic acid in Biological Systems

The metabolic significance of this compound is primarily understood through its relationship with broader metabolic cycles, particularly those involving glutamate (B1630785) and glutathione (B108866).

While direct participation of this compound in the glutathione cycle is not extensively documented, the cycle's intermediates and related enzymes provide a framework for its potential involvement. The gamma-glutamyl cycle is crucial for the synthesis and degradation of glutathione (GSH). A key enzyme in this cycle, 5-oxoprolinase, is responsible for converting 5-oxo-L-proline to L-glutamate. nih.gov L-2-oxothiazolidine-4-carboxylate (OTC), a cysteine prodrug, is known to be a substrate for 5-oxoprolinase, which metabolizes it to generate cysteine, a precursor for glutathione synthesis. researchgate.net This action of 5-oxoprolinase on a proline analog suggests that other derivatives, potentially including 4-oxopyrrolidine-2-carboxylic acid, could interact with this pathway, although specific studies on the (R)-isomer are lacking.

The enzyme 5-oxoprolinase catalyzes the conversion of 5-oxo-L-proline (L-pyroglutamic acid) to L-glutamate, a critical step in the gamma-glutamyl cycle. nih.gov This reaction is an ATP-dependent process. nih.gov While the primary substrate is the L-isomer of 5-oxoproline, the potential for 5-oxoprolinase to act on other cyclic amino acid derivatives exists. For instance, L-2-imidazolidone-4-carboxylic acid acts as a competitive inhibitor of 5-oxoprolinase, demonstrating that the enzyme can bind other structurally similar molecules. nih.gov However, specific research confirming this compound as a substrate for 5-oxoprolinase and its subsequent conversion to a glutamate analog is not currently available.

The formation of pyrrolidine (B122466) rings can occur through both enzymatic and non-enzymatic cyclization of amino acid precursors. For example, (R)-5-Oxopyrrolidine-2-carboxylic acid (D-Pyroglutamic acid) is a cyclic derivative of D-glutamate. medchemexpress.com While specific pathways leading to this compound are not well-defined, the general mechanism of intramolecular cyclization of substituted oxobutanoic acids has been studied, which can lead to the formation of furanone derivatives. urfu.ru This suggests that analogous cyclization pathways could potentially form the 4-oxopyrrolidine ring from a modified glutamate or a related precursor.

Interaction with Neurotransmitters and Neural Pathways

The structural similarity of this compound to pyroglutamic acid and glutamate suggests potential interactions with neurotransmitter systems.

Due to its structural resemblance to pyroglutamic acid, which is known to have effects on the central nervous system, it is hypothesized that this compound could potentially modulate neurotransmitter systems. However, there is currently a lack of direct scientific evidence from the search results to support the specific modulation of Gamma-Aminobutyric Acid (GABA) release by this compound.

Similarly, while pyroglutamic acid has been investigated for its cognitive-enhancing effects, which may involve the cholinergic system, there is no direct evidence from the provided search results to indicate that this compound engages with cholinergic system components.

Enzymatic Inhibition and Modulation by Pyrrolidinone Derivatives

The pyrrolidinone core serves as a versatile scaffold for the development of potent and selective enzyme inhibitors. Its rigid structure is ideal for positioning specific pharmacophoric elements to engage with enzyme active sites, leading to the modulation of their catalytic activity. ingentaconnect.comnih.gov

Derivatives of the pyrrolidine scaffold are recognized as effective inhibitors of zinc metalloendopeptidases, particularly Matrix Metalloproteinases (MMPs). ingentaconnect.comnih.govbenthamdirect.com The primary mechanism of action involves the strategic placement of a zinc-binding group (ZBG) on the pyrrolidine ring, which then chelates the catalytic Zn²⁺ ion essential for the enzyme's hydrolytic activity. nih.gov

The pyrrolidine framework acts as a scaffold to orient the ZBG for optimal interaction with the zinc ion in the S1' pocket of the enzyme. acs.org Common ZBGs incorporated into pyrrolidine derivatives include hydroxamic acids (-CONHOH) and thiols (-SH). nih.govnih.gov For instance, pyrrolidine hydroxamates have been shown to be potent inhibitors of MMP-2 and MMP-9. nih.govfrontiersin.org The carboxylic acid moiety present in the parent compound, this compound, can also serve as a ZBG, though it typically forms weaker, dynamic interactions with the zinc ion compared to stronger chelators like hydroxamates. nih.gov

The inhibitory potency and selectivity against different MMP subtypes are heavily influenced by the substituents on the pyrrolidine ring. acs.org These side chains interact with various specificity pockets of the enzyme, and modifications can lead to enhanced binding affinity and a more desirable selectivity profile. acs.org Research has demonstrated that sulfonamide, proline-containing peptidomimetics, and acyl pyrrolidine derivatives all exhibit low nanomolar activity against certain MMP subclasses. nih.gov

| Compound Class | Target Enzyme(s) | IC₅₀ (nM) | Reference |

| Benzofuroxane Pyrrolidine Hydroxamate (32a) | MMP-2 | 102 ± 31.4 | frontiersin.org |

| Benzofuroxane Pyrrolidine Hydroxamate (32a) | MMP-9 | 162 ± 10.5 | frontiersin.org |

| Benzofuroxane Pyrrolidine Hydroxamate (32b) | MMP-2 | 182 ± 25.2 | frontiersin.org |

| Benzofuroxane Pyrrolidine Hydroxamate (32b) | MMP-9 | 242 ± 29.2 | frontiersin.org |

| Imidazolidinone Hydroxyamide (4a) | MMP-13 | 3 | nih.gov |

| Imidazolidinone Hydroxyamide (4h) | MMP-13 | 4 | nih.gov |

The pyrrolidine ring is a key structural element in a class of potent arginase inhibitors. Arginase is a binuclear manganese metalloenzyme, and its inhibition is a therapeutic target for various diseases. The mechanism of inhibition by pyrrolidine-based compounds centers on the rigid scaffold's ability to reduce the entropic penalty of binding to the enzyme's active site. mdpi.comresearchgate.net

This ring constraint properly orients side chains to form critical interactions. For example, a basic amine side chain can be positioned to form new ionic bonds with aspartic acid residues (Asp180 and Asp182) in the active site pocket. mdpi.comresearchgate.net Furthermore, the scaffold serves as a backbone for attaching a boronic acid moiety, which acts as a transition-state analogue. This boronic acid group coordinates with the manganese cluster in the active site, mimicking the tetrahedral intermediate of arginine hydrolysis and thereby potently inhibiting the enzyme. nih.gov

Certain pyrrolidine derivatives have been found to inhibit proteasome-dependent proteolysis. The ubiquitin-proteasome system is crucial for cellular homeostasis by degrading short-lived, misfolded, or damaged proteins. nih.gov One investigated mechanism involves the mobilization of intracellular zinc. For example, pyrrolidine dithiocarbamate (B8719985) (PDTC) acts as a zinc ionophore, increasing intracellular zinc concentrations. nih.gov This influx of zinc has been shown to directly inhibit the ubiquitin-independent proteasomal degradation of proteins like p21 and alpha-synuclein. nih.gov The accumulation of zinc leads to the formation of ubiquitinated inclusions, a marker of proteasome inhibition, and an increase in polyubiquitin-conjugated proteins. nih.gov This suggests that pyrrolidinone derivatives can modulate proteasome activity by altering intracellular metal ion concentrations, which in turn interferes with the catalytic function of the proteasome complex. nih.gov

Investigating Antioxidant Mechanisms of Pyrrolidinone Scaffolds

The pyrrolidinone scaffold is present in various compounds exhibiting antioxidant properties. nih.gov The primary mechanism investigated is direct radical scavenging. nih.gov The efficacy of this activity is often evaluated by measuring the compound's ability to quench stable free radicals, such as 2,2'-diphenyl-1-picrylhydrazyl (DPPH). nih.gov

The antioxidant capacity of pyrrolidinone derivatives can be significantly influenced by their substituents. The presence and position of hydroxyl groups on aromatic rings attached to the scaffold can enhance radical scavenging activity. nih.gov Additionally, the formation of metal complexes with pyrrolidinone thiosemicarbazone derivatives has been shown to result in encouraging antioxidant activities. nih.govnih.gov Natural alkaloids containing the pyrrolidine ring, such as nicotine, are also known to possess antioxidant effects. nih.gov

| Compound | Assay | IC₅₀ (µM) | Reference |

| Oxidized Phenylbutanal Derivative (FM10) | DPPH | 8.36 | researchgate.net |

| Oxidized Phenylbutanal Derivative (FM12) | DPPH | 15.30 | researchgate.net |

| Oxidized Phenylbutanal Derivative (FM10) | ABTS | 8.90 | researchgate.net |

| Oxidized Phenylbutanal Derivative (FM12) | ABTS | 17.22 | researchgate.net |

Exploring Anti-Inflammatory Pathways Modulated by this compound Derivatives

Derivatives of this compound may modulate inflammatory pathways through the inhibition of key enzymes. One such target is autotaxin (ATX), an enzyme that produces the pro-inflammatory lipid lysophosphatidic acid (LPA). ingentaconnect.com Inhibition of the ATX-LPA signaling axis is a target for treating various pathological inflammatory conditions. ingentaconnect.com Optically active derivatives of 2-pyrrolidinone, including carboxylic and boronic acids, have been synthesized and found to be potent inhibitors of ATX. ingentaconnect.com

Another potential mechanism involves the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the inflammatory cascade by converting arachidonic acid into prostaglandins. Structurally related compounds featuring a 4-oxo-acid framework have demonstrated inhibitory activity against COX enzymes. Similarly, the 5-lipoxygenase (5-LOX) pathway, another branch of arachidonic acid metabolism, is a target for anti-inflammatory agents. researchgate.net It is plausible that derivatives of this compound could be designed to interact with the active sites of these enzymes, thereby reducing the production of inflammatory mediators.

| Compound Class | Target Enzyme | IC₅₀ (nM) | Reference |

| Pyrrolidine Boronic Acid (3k) | Autotaxin (ATX) | 50 | ingentaconnect.com |

| Pyrrolidine Boronic Acid (21) | Autotaxin (ATX) | 35 | ingentaconnect.com |

| Pyrrolidine Carboxylic Acid (40b) | Autotaxin (ATX) | 800 | ingentaconnect.com |

| Phenylbutanal Carboxylic Acid (FM10) | COX-2 | 690 | researchgate.net |

| Phenylbutanal Carboxylic Acid (FM12) | COX-2 | 180 | researchgate.net |

Antimicrobial and Antifungal Action Mechanisms of Pyrrolidinone Compounds

The pyrrolidinone scaffold is a feature of many compounds with a broad spectrum of antimicrobial and antifungal activities. The mechanisms of action are diverse and target various cellular processes in microorganisms.

A primary antifungal mechanism involves the chelation of metal ions. Metal complexes of pyrrolidone derivatives, such as (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, exhibit significantly greater antifungal activity than the ligands alone against species like Aspergillus niger and Candida albicans. nih.govnih.gov The proposed mechanism suggests that metal ions are adsorbed onto the microbial cell wall, which disrupts cellular respiration and blocks essential protein synthesis. nih.govnih.gov Furthermore, chelation can reduce the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the fungal cell membrane, in line with Overtone's concept of cell permeability. nih.gov Another proposed mode of action is the formation of hydrogen bonds via an azomethine group with active centers of cellular components, interfering with their normal function. nih.gov

In the antibacterial realm, pyrrolidinone derivatives target specific and essential bacterial enzymes. A series of these compounds were found to be active against Mycobacterium tuberculosis, with some acting as inhibitors of InhA, an enoyl-acyl carrier protein reductase vital for mycolic acid biosynthesis and thus, for the integrity of the mycobacterial cell wall. nih.gov In Gram-negative bacteria like Pseudomonas aeruginosa, pyrrolidine-2,3-diones have been identified as novel, non-β-lactam competitive inhibitors of Penicillin-Binding Protein 3 (PBP3). PBP3 is a crucial enzyme involved in the final steps of peptidoglycan synthesis, and its inhibition disrupts cell wall maintenance, leading to bacterial cell death. Other pyrrolidone derivatives, such as 2-pyrrolidone-5-carboxylic acid, have shown inhibitory effects against spoilage bacteria, including Enterobacter cloacae and Pseudomonas fluorescens. frontiersin.org

| Compound Class / Name | Target Organism | MIC (µM) | Reference |

| Pyrrolidinone Derivative (4b) | Mycobacterium tuberculosis H37Rv | 1.4 | nih.gov |

| 2,5-Pyrrolidinedione Derivative (5a) | Enterococcus faecalis | 0.25 | |

| 2,5-Pyrrolidinedione Derivative (5g) | Enterococcus faecalis | 0.25 | |

| 2,5-Pyrrolidinedione Derivative (5a) | Candida albicans | 0.125 |

Cellular Mechanisms of Antiproliferative and Anticancer Activity

The pyrrolidine and pyrrolidinone core structures are present in a variety of natural products and synthetic compounds that exhibit significant antiproliferative and anticancer activities. bohrium.comnih.gov While the precise mechanisms for This compound have not been elucidated, research on related derivatives points to several potential cellular targets and pathways.

Currently, there is a lack of specific research detailing the modulation of cellular nutrient uptake pathways by This compound or its close derivatives as a primary mechanism of anticancer activity. However, it is known that cancer cells often exhibit altered metabolic pathways, including increased nutrient uptake, to support their rapid proliferation. Some anticancer agents function by interfering with these pathways. For instance, piperine, a bioactive compound, has been shown to enhance the ultrastructure of intestinal microvilli and increase nutrient absorption. nih.gov While not directly related to pyrrolidine derivatives, this highlights nutrient uptake modulation as a potential, though unexplored, avenue for the anticancer effects of this class of compounds. Further research is necessary to determine if This compound or related compounds can influence cellular nutrient transport systems, such as glucose transporters (GLUTs), which are often overexpressed in cancer cells. nih.gov

Investigations into the anticancer mechanisms of various pyrrolidine and pyrrolidinone derivatives have revealed their ability to interfere with crucial cellular processes like DNA replication and cell division by targeting enzymes such as Topoisomerase II and structural proteins like tubulin. nih.govrsc.orgresearchgate.net

Topoisomerase II Inhibition:

DNA topoisomerase II is a vital enzyme that manages DNA topology during replication, transcription, and chromosome segregation. acs.org Its inhibition can lead to DNA damage and apoptosis in cancer cells, making it a key target for anticancer drugs. nih.gov A series of pyrrolamide derivatives, which share a core structural motif with This compound , have been identified as inhibitors of bacterial Topoisomerase II (DNA gyrase). researchgate.net For instance, the pyrrolamide AZD5099, which targets the ATP binding site of bacterial type II topoisomerases, entered Phase 1 clinical trials as an antibacterial agent. researchgate.net While this research focuses on bacterial enzymes, the underlying principle of targeting topoisomerase activity could be applicable to anticancer effects if similar inhibition occurs with human topoisomerases.

Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. researchgate.net Disruption of tubulin polymerization is a well-established mechanism for anticancer drugs, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. researchgate.net

Several studies have demonstrated the tubulin polymerization inhibitory activity of pyrrolidine and its derivatives. For example, certain 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine (B6355638) derivatives have been shown to arrest cancer cells in the G2/M phase and prevent tubulin polymerization. nih.gov Similarly, novel 1,5-disubstituted pyrrolidin-2-ones and 5-aryl-3,3a,4,5-tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones have been explored as inhibitors of tubulin polymerization. rsc.org One such compound was shown to bind to the colchicine (B1669291) site of tubulin and reduce microtubule growth rates. rsc.org Furthermore, certain 3-aroyl-1-arylpyrrole derivatives have been identified as potent inhibitors of tubulin polymerization, colchicine binding to tubulin, and cancer cell growth. nih.gov These findings suggest that a potential mechanism of anticancer activity for compounds related to This compound could involve the disruption of microtubule dynamics.

Advanced Research Applications in Chemical Biology and Materials Science

Utility as Chiral Building Blocks in Complex Organic Synthesis

The unique structural features of (R)-4-Oxopyrrolidine-2-carboxylic acid make it an invaluable component of the "chiral pool"—a collection of readily available, enantiopure compounds derived from natural sources. wikipedia.org Its pre-defined stereocenter serves as a powerful tool for controlling the three-dimensional architecture of target molecules, a critical aspect of modern asymmetric synthesis. nih.govresearchgate.net

Asymmetric Synthesis of Diverse Biologically Active Molecules

The pyrrolidine (B122466) ring is a "privileged scaffold," frequently found in a vast array of natural products and pharmacologically active agents. nih.govnbinno.com this compound serves as a foundational starting material for the stereoselective synthesis of these complex molecules. The fixed (R)-chirality at the C2 position directs the stereochemical outcome of subsequent reactions, allowing chemists to construct molecules with precise spatial arrangements, which is crucial for their interaction with biological targets. researchgate.netnih.gov The ketone and carboxylic acid functionalities provide reactive handles for a variety of chemical transformations, enabling the elaboration of the core structure into more complex derivatives with potential applications as anticancer, antidiabetic, and antimicrobial agents. nih.govfrontiersin.org

Preparation of Functionalized Amino Acid Derivatives and Peptides

As a derivative of the amino acid proline, this compound (also known as 4-oxoproline) is a valuable precursor for creating non-natural amino acids. nih.govsigmaaldrich.com These modified amino acids can be incorporated into peptides to introduce specific structural constraints or novel functionalities. The ketone group at the 4-position is particularly useful; for example, it can be reduced to a hydroxyl group or converted to other functionalities like fluoro or amino groups, leading to a diverse family of 4-substituted proline analogs. nih.govmedchemexpress.compeptide.com

Incorporating these derivatives into peptides can profoundly influence their conformation, stability, and biological activity. nih.govsci-hub.se For instance, 4-oxoproline has been used as a site-specific infrared probe to study the local environment and cis-trans isomerization of proline residues within a peptide chain, a process critical to protein folding. nih.gov The synthesis of peptides containing such modified residues is often achieved using standard solid-phase peptide synthesis protocols, where the protected 4-oxoproline building block is incorporated at the desired position. nih.gov

Table 1: Examples of Functionalized Proline Derivatives Accessible from 4-Oxoproline

| Derivative Name | Modification from 4-Oxoproline | Potential Application |

|---|---|---|

| 4-Hydroxyproline (B1632879) | Reduction of the ketone to an alcohol | Stabilizing peptide secondary structures (e.g., collagen) |

| 4-Fluoroproline | Fluorination of the ketone position | Inducing strong conformational biases in peptides |

| 4,4-Difluoroproline | Geminal difluorination at the ketone position | Enhancing rates of protein folding |

Precursors for Azacyclic Analogues and Rigid Bicyclic Systems

The conformational flexibility of many drug molecules can be a liability, leading to off-target effects or reduced potency. To overcome this, medicinal chemists often design rigid analogues that lock the molecule into its biologically active conformation. This compound is an excellent starting point for the synthesis of such constrained systems. nih.gov

One important class of rigid analogues is the 2,4-methanoprolines, which are bicyclic systems where a methylene (B1212753) bridge connects the C2 and C4 positions of the pyrrolidine ring. researchgate.net These highly constrained proline analogues have applications in peptide-based drug design and as ligands for receptors in the central nervous system. researchgate.netgrafiati.com The synthesis of these bicyclic structures can be achieved through multi-step sequences that often involve an intramolecular photochemical [2+2] cycloaddition, starting from appropriately functionalized pyrrolidine precursors derived from 4-oxoproline. researchgate.netnih.govresearchgate.net

Application as a Scaffold for Natural Product Analogue Synthesis

Many natural products possess potent biological activities but suffer from drawbacks such as poor stability, low bioavailability, or synthetic inaccessibility. Using a readily available chiral building block like this compound as a scaffold allows for the synthesis of simplified or modified analogues that retain the key pharmacophoric features of the natural product while having improved drug-like properties. The pyrrolidine ring is a core component of numerous alkaloids with diverse biological activities, including antimicrobial and anticancer properties. nih.govfrontiersin.org Synthetic strategies can utilize the oxopyrrolidine scaffold to construct analogues of these complex natural products, facilitating the exploration of their structure-activity relationships. rsc.org

Development of Enzyme Inhibitors as Chemical Probes for Research

Enzyme inhibitors are indispensable tools in chemical biology for elucidating biological pathways and validating drug targets. The pyrrolidine scaffold is a key structural feature in many potent and selective enzyme inhibitors. frontiersin.orgnih.gov For example, derivatives of the closely related (S)-5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid) have been used to develop potent inhibitors of autotaxin (ATX), an enzyme implicated in fibrosis, inflammation, and cancer. frontiersin.orgnih.govrsc.org

ATX hydrolyzes lysophosphatidylcholine (B164491) (LPC) to produce the signaling molecule lysophosphatidic acid (LPA). nih.govrsc.org Inhibitors based on the pyroglutamic acid scaffold have demonstrated high efficacy, with some achieving IC50 values in the nanomolar range. frontiersin.orgnih.gov These inhibitors function by interacting with key residues in the active site and an allosteric tunnel of the ATX enzyme. embopress.org The development of such inhibitors, leveraging the stereochemistry and functionality of scaffolds like this compound, provides powerful chemical probes to study the role of the ATX-LPA signaling axis in health and disease. embopress.orgbioworld.com

Table 2: Pyrrolidine-Based Scaffolds in Enzyme Inhibition

| Enzyme Target | Scaffold Type | Example Inhibitor Class | Therapeutic Area |

|---|---|---|---|

| Autotaxin (ATX) | Pyroglutamic acid / Pyrrolidinone | Boronic acid derivatives | Fibrosis, Cancer, Inflammation |